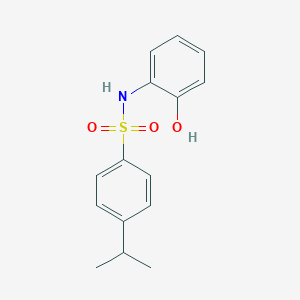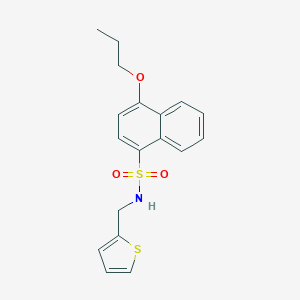
4-propoxy-N-(2-thienylmethyl)-1-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-propoxy-N-(2-thienylmethyl)-1-naphthalenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical name, PNTML, and has been found to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
PNTML has been studied extensively for its potential use as a pharmaceutical agent. It has been found to have a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. PNTML has also been studied for its potential use in treating diseases such as cancer, HIV, and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of PNTML is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. For example, PNTML has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
PNTML has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in these cells. PNTML has also been found to have anti-inflammatory effects, which may be beneficial in treating diseases such as rheumatoid arthritis. In addition, PNTML has been found to have antiviral properties, which may be useful in treating viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PNTML in lab experiments is that it has been extensively studied and its properties are well understood. This makes it easier to design experiments and interpret the results. However, one limitation of using PNTML is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
Orientations Futures
There are many potential future directions for research on PNTML. One area of interest is its potential use in treating Alzheimer's disease. PNTML has been found to inhibit the activity of beta-amyloid, a protein that is involved in the development of Alzheimer's disease. Another potential future direction is the development of PNTML derivatives with improved properties, such as increased potency or better solubility. Finally, PNTML may also be studied for its potential use in treating other diseases, such as viral infections and autoimmune disorders.
Méthodes De Synthèse
The synthesis of PNTML involves the reaction of 4-propoxy-1-naphthalenesulfonyl chloride with 2-thienylmethylamine. This reaction results in the formation of PNTML as a white solid. The purity of the compound can be increased through recrystallization and purification techniques.
Propriétés
Formule moléculaire |
C18H19NO3S2 |
|---|---|
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
4-propoxy-N-(thiophen-2-ylmethyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H19NO3S2/c1-2-11-22-17-9-10-18(16-8-4-3-7-15(16)17)24(20,21)19-13-14-6-5-12-23-14/h3-10,12,19H,2,11,13H2,1H3 |
Clé InChI |
HXFDHPMHEQXYGE-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CS3 |
SMILES canonique |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



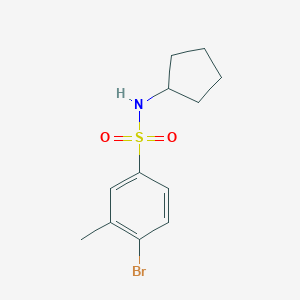
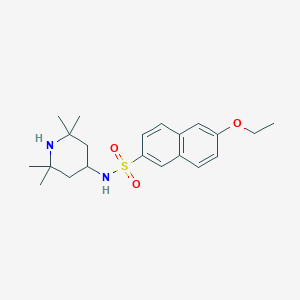
![(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245484.png)
![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)
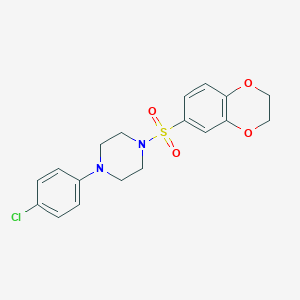
![1-[(2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245524.png)
![Ethyl 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245526.png)
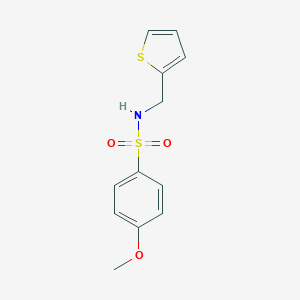
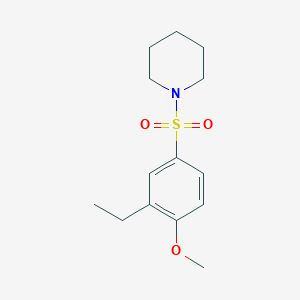
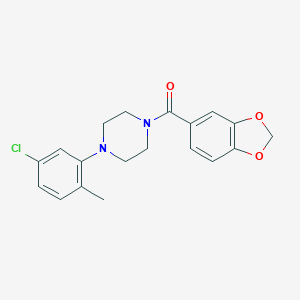
![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)
![Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245551.png)
